1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is an organic compound that features both furan and indole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and indole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of furan-2-ylmethylamine with 1H-indole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.
Substitution: Both the furan and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or alkylated furan and indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the furan ring could contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)carbamate
- 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)thiourea
- 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)amide
Uniqueness
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is unique due to the presence of both furan and indole rings, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNFVHJJGHYOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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